An In-Depth Technical Guide to Acridin-9-ylmethanol: Chemical Properties, Structure, and Biological Interactions
An In-Depth Technical Guide to Acridin-9-ylmethanol: Chemical Properties, Structure, and Biological Interactions
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological interactions of Acridin-9-ylmethanol (CAS No: 35426-11-0), a heterocyclic aromatic compound of significant interest to researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the compound's mechanism of action based on current scientific understanding.
Chemical Properties and Structure
Acridin-9-ylmethanol, also known as 9-Hydroxymethylacridine, is a yellow crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below.
Identification and Structure
| Parameter | Value |
| IUPAC Name | (Acridin-9-yl)methanol |
| Synonyms | 9-Acridinemethanol, 9-Hydroxymethylacridine |
| CAS Number | 35426-11-0 |
| Molecular Formula | C₁₄H₁₁NO[2] |
| SMILES | OCc1c2ccccc2nc3ccccc13 |
| Molecular Weight | 209.24 g/mol [2] |
Physical and Chemical Properties
| Property | Value |
| Appearance | Yellow crystalline powder[1] |
| Boiling Point | 434.3 ± 18.0 °C (Predicted)[2] |
| Density | 1.270 ± 0.06 g/cm³ (Predicted)[2] |
| pKa | 13.45 ± 0.10 (Predicted)[2] |
| Melting Point | No experimental data available in the searched results. |
| Solubility | No detailed experimental data available in the searched results. |
Experimental Protocols
While a specific, detailed synthesis protocol for Acridin-9-ylmethanol was not found in the reviewed literature, the synthesis of acridine derivatives is well-established.[3] These methods can be adapted for the preparation of Acridin-9-ylmethanol.
General Synthesis of 9-Substituted Acridines
A common method for the synthesis of 9-substituted acridines is the Bernthsen synthesis, which involves the condensation of a diarylamine with a carboxylic acid in the presence of a condensing agent like zinc chloride at high temperatures.[4] For Acridin-9-ylmethanol, a potential route could involve the reaction of diphenylamine with glycolic acid.
Experimental Workflow for a Generic Bernthsen Synthesis:
A generalized workflow for the Bernthsen synthesis of acridines.
Analytical Methods
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed for the characterization and purity assessment of acridine derivatives.
2.2.1. NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of Acridin-9-ylmethanol.[5][6] The spectra would confirm the presence of the acridine core and the hydroxymethyl group at the 9-position.
2.2.2. High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the analysis of Acridin-9-ylmethanol. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[7][8][9]
Generic HPLC Analysis Workflow:
A typical workflow for the HPLC analysis of acridine derivatives.
Biological Activity and Mechanism of Action
While specific signaling pathways for Acridin-9-ylmethanol are not detailed in the available literature, the biological activities of acridine derivatives are extensively documented. The primary mechanisms of action are DNA intercalation and inhibition of topoisomerase enzymes.[10][11]
DNA Intercalation
The planar tricyclic ring system of acridine derivatives allows them to insert between the base pairs of double-stranded DNA.[12] This intercalation disrupts the normal helical structure of DNA, leading to inhibition of DNA replication and transcription.
3.1.1. DNA Intercalation Assay Protocol
The binding of acridine derivatives to DNA can be studied using UV-Visible spectroscopy and fluorescence spectroscopy.[13]
-
UV-Visible Spectroscopy: Titration of a solution of the acridine derivative with increasing concentrations of calf thymus DNA (ctDNA) typically results in hypochromism and a bathochromic shift in the absorption spectrum, indicative of intercalation.
-
Fluorescence Spectroscopy: The intrinsic fluorescence of the acridine derivative can be quenched or enhanced upon binding to DNA. Competitive displacement assays using a known DNA intercalator like ethidium bromide can also be employed.[13]
Topoisomerase Inhibition
Acridine derivatives are known inhibitors of topoisomerase I and II, enzymes that are crucial for managing DNA topology during cellular processes.[4][14] Inhibition of these enzymes leads to the stabilization of cleavable complexes, resulting in DNA strand breaks and ultimately apoptosis.
3.2.1. Topoisomerase Inhibition Assay Protocol
The inhibitory activity against topoisomerases can be assessed using DNA relaxation or decatenation assays.[15][16][17]
-
Topoisomerase I Relaxation Assay: The assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase I. An effective inhibitor will prevent this relaxation.
-
Topoisomerase II Decatenation Assay: This assay assesses the ability of topoisomerase II to resolve catenated DNA networks. Inhibition is observed as a decrease in the amount of decatenated DNA.
Proposed General Mechanism of Action for Acridine Derivatives:
General mechanism of action for acridine derivatives leading to apoptosis.
Conclusion
References
- 1. fr.hspchem.com [fr.hspchem.com]
- 2. acridin-9-ylmethanol Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Acridin-9-ylmethanol CAS 35426-11-0 - Supplier [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Assessment of DNA Topoisomerase I Unwinding Activity, Radical Scavenging Capacity, and Inhibition of Breast Cancer Cell Viability of N-alkyl-acridones and N,N′-dialkyl-9,9′-biacridylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
